1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole core.
Condensation Reactions: These reactions involve the condensation of hydrazines with aldehydes or ketones to form the indazole ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also interacts with various signaling pathways, modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique compared to other indazole derivatives due to its specific functional groups and their arrangement. Similar compounds include:
Niraparib: An indazole derivative used as an anticancer drug.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Indazole-3-acetic acid: Studied for its potential as a plant growth regulator.
These compounds share the indazole core but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c24-16-8-13(18(25)20-10-12-4-3-7-19-9-12)11-23(16)17-14-5-1-2-6-15(14)21-22-17/h1-7,9,13H,8,10-11H2,(H,20,25)(H,21,22) |
InChI Key |
OIIVFJARIXYVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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